Cas no 1805229-94-0 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)

3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol
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- インチ: 1S/C8H8ClF2NO/c9-3-6-5(4-13)1-2-12-7(6)8(10)11/h1-2,8,13H,3-4H2
- InChIKey: IFTKGAYWSTYNQC-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)F)=NC=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- XLogP3: 1
- トポロジー分子極性表面積: 33.1
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073846-500mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029073846-250mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 250mg |
$470.40 | 2022-04-01 | |
Alichem | A029073846-1g |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805229-94-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanolに関する追加情報
Introduction to 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1805229-94-0)
3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805229-94-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core with functional groups such as a chloromethyl group and a difluoromethyl group, presents a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules.
The chloromethyl substituent at the C-3 position of the pyridine ring introduces reactivity that is highly useful in forming carbon-carbon or carbon-nitrogen bonds through nucleophilic addition reactions. This property is particularly exploited in the development of pharmacophores that target specific biological pathways. Meanwhile, the difluoromethyl group at the C-2 position contributes to the compound's metabolic stability and electronic properties, which can influence its binding affinity to biological targets. These features make 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol a versatile building block for drug discovery programs.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced bioavailability and improved pharmacokinetic profiles. The presence of two fluorine atoms in this compound not only enhances its lipophilicity but also modulates its interactions with enzymes and receptors. Such modifications are critical in designing molecules with optimized efficacy and reduced side effects. Current research indicates that derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.
The hydroxymethyl group at the C-4 position provides an additional site for functionalization, allowing for further derivatization into more complex structures. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. For instance, recent studies have demonstrated that hydroxymethyl-substituted pyridines can serve as precursors to novel kinase inhibitors, which are crucial in treating chronic diseases such as leukemia and rheumatoid arthritis.
From a synthetic chemistry perspective, 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol serves as a key intermediate in multi-step synthetic routes leading to complex pharmaceutical agents. The chloromethyl group can be readily transformed into ether, thioether, or ester functionalities through reaction with alcohols, thiols, or carboxylic acids, respectively. Similarly, the difluoromethyl group can be further modified via cross-coupling reactions to introduce additional aryl or heteroaryl groups. These synthetic pathways highlight the compound's utility as a scaffold for generating novel drug candidates.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol for potential biological activity. Molecular docking studies have identified that derivatives of this compound exhibit binding affinity to targets such as protein kinases and transcription factors. These findings are supported by experimental data showing that certain analogs inhibit the growth of cancer cell lines while exhibiting low toxicity towards normal cells. Such results underscore the importance of this compound in developing next-generation therapeutics.
The pharmaceutical industry has been increasingly leveraging fluorinated heterocycles like pyridines due to their favorable pharmacological properties. The electronic effects induced by fluorine atoms can fine-tune the reactivity and selectivity of drug candidates, leading to improved therapeutic outcomes. In particular, 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol has been explored as a precursor to molecules targeting central nervous system disorders, where fluorinated pyridines have shown enhanced blood-brain barrier penetration.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)pyridine-4-methanol (CAS No. 1805229-94-0) represents a promising scaffold for pharmaceutical innovation. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for medicinal chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications for fluorinated pyridines, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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